molecular formula C22H19N5O4S B2837357 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 1207047-20-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2837357
CAS RN: 1207047-20-8
M. Wt: 449.49
InChI Key: FPDJHBQTCNFSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a common structural feature in many organic compounds . It also contains a 1H-pyrazolo[3,4-d]pyrimidin-6-yl group, which is a type of heterocyclic compound that is often found in pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Synthesis and Derivative Studies

  • A study explored the synthesis of various pyrazolo[3,4-d]pyrimidine analogues, similar in structure to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, showcasing their potential as antitumor agents. This research demonstrated the importance of specific synthetic steps, such as palladium-catalyzed C–C coupling, in developing these compounds with potential antitumor properties (Taylor & Patel, 1992).

Development of Heterocyclic Compounds

  • Research on the synthesis of diverse heterocycles, including pyrimidines and pyrazoles, involved compounds with structural similarities to this compound. These studies provided insights into the chemical reactivity and potential applications of such compounds in various fields, including medicinal chemistry (Elian, Abdelhafiz, & abdelreheim, 2014).

Insecticidal and Biological Assessment

  • A study focused on the synthesis of heterocycles incorporating a thiadiazole moiety, similar to the compound , highlighted their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in agricultural applications and pest control (Fadda et al., 2017).

Antiproliferative Activity in Cancer Research

  • Research into thiazole and benzothiazole fused pyranopyrimidine derivatives, structurally related to the compound of interest, showed selective cytotoxicity against cancer cells compared to normal cells. This suggests their potential in developing targeted cancer therapies (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-benzyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c28-19(23-9-15-6-7-17-18(8-15)31-13-30-17)12-32-22-25-20-16(21(29)26-22)10-24-27(20)11-14-4-2-1-3-5-14/h1-8,10H,9,11-13H2,(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDJHBQTCNFSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(C=NN4CC5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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